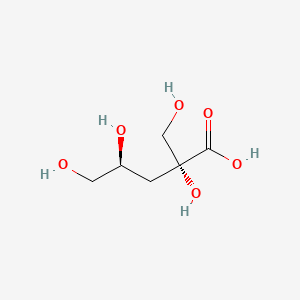
Trichloro(1,4-dichlorobut-2-en-2-yl)silane
Vue d'ensemble
Description
Trichloro(1,4-dichlorobut-2-en-2-yl)silane is an organosilicon compound characterized by the presence of silicon, chlorine, and a dichlorobutene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(1,4-dichlorobut-2-en-2-yl)silane typically involves the reaction of 1,4-dichlorobut-2-ene with trichlorosilane. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
1,4-Dichlorobut-2-ene+Trichlorosilane→this compound
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through distillation or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Trichloro(1,4-dichlorobut-2-en-2-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the dichlorobutene moiety can participate in addition reactions with various reagents.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Hydrogenation Catalysts: For addition reactions involving hydrogen.
Water or Aqueous Solutions: For hydrolysis reactions.
Major Products:
Substituted Silanes: Formed from substitution reactions.
Hydrogenated Products: Resulting from addition reactions.
Silanols and Hydrochloric Acid: From hydrolysis.
Applications De Recherche Scientifique
Trichloro(1,4-dichlorobut-2-en-2-yl)silane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the preparation of silicon-based materials with unique properties.
Biological Studies: Investigated for its potential interactions with biological molecules.
Industrial Applications: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism by which Trichloro(1,4-dichlorobut-2-en-2-yl)silane exerts its effects involves the reactivity of the silicon-chlorine bonds and the double bond in the dichlorobutene moiety. These reactive sites allow the compound to participate in various chemical transformations, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
1,4-Dichlorobut-2-ene: A precursor in the synthesis of Trichloro(1,4-dichlorobut-2-en-2-yl)silane.
Trichlorosilane: Another reactant used in the synthesis.
Other Organosilicon Compounds: Such as trimethylsilyl chloride and triethylsilyl chloride.
Uniqueness: this compound is unique due to the presence of both silicon and a dichlorobutene moiety, which imparts distinct reactivity and properties compared to other organosilicon compounds. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
trichloro(1,4-dichlorobut-2-en-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl5Si/c5-2-1-4(3-6)10(7,8)9/h1H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOIKMGMAVVPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(CCl)[Si](Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697884 | |
| Record name | Trichloro(1,4-dichlorobut-2-en-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1586-88-5 | |
| Record name | Trichloro(1,4-dichlorobut-2-en-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



